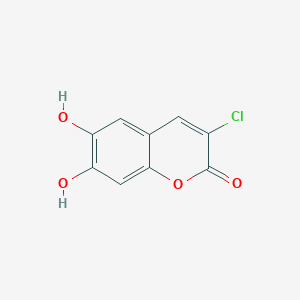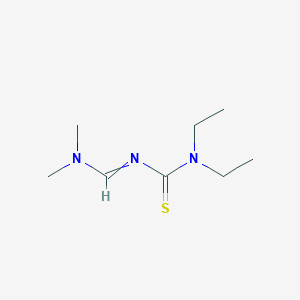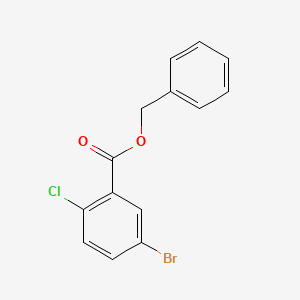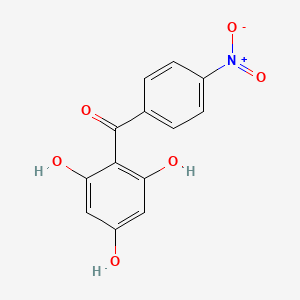![molecular formula C25H23N3O4 B14222557 (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 824409-60-1](/img/structure/B14222557.png)
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acridine core, which is known for its fluorescent properties, and a piperazine moiety, which is often found in pharmaceutical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the acridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the acridine core can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is used as a fluorescent probe due to its acridine core. It can be employed in various analytical techniques to detect and quantify different substances.
Biology
In biological research, this compound can be used to study cellular processes due to its ability to interact with biological molecules. Its fluorescent properties make it useful in imaging techniques.
Medicine
In medicine, the piperazine moiety of this compound is of interest due to its presence in many pharmaceutical agents. Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.
作用機序
The mechanism of action of (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The acridine core can intercalate with DNA, affecting replication and transcription processes. The piperazine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Chlorpromazine: A piperazine derivative used as an antipsychotic medication.
Quinacrine: An acridine derivative with antimalarial properties.
Uniqueness
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is unique due to its combination of an acridine core and a piperazine moiety, which imparts both fluorescent properties and potential therapeutic applications. This dual functionality makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
824409-60-1 |
|---|---|
分子式 |
C25H23N3O4 |
分子量 |
429.5 g/mol |
IUPAC名 |
(1,3-dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O4/c1-32-18-6-4-5-16(13-18)27-9-11-28(12-10-27)25(31)23-19-7-2-3-8-20(19)26-21-14-17(29)15-22(30)24(21)23/h2-8,13-15,29-30H,9-12H2,1H3 |
InChIキー |
NBWVXTRXYYWHIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)


![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)

![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
